molecular formula C37H30 B12601405 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene CAS No. 626236-30-4

9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene

Cat. No.: B12601405
CAS No.: 626236-30-4
M. Wt: 474.6 g/mol
InChI Key: AULNMXTUMXERGY-UHFFFAOYSA-N
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Description

9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fluorenyl group and a phenylanthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of fluorenone with diethyl sulfate to form 9,9-diethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with 10-bromoanthracene in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrofluorene derivatives.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Mechanism of Action

The mechanism by which 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene exerts its effects is primarily through its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer processes, making it valuable in electronic applications. The pathways involved include π-π stacking interactions and charge transfer mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
  • 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Uniqueness

Compared to similar compounds, 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene stands out due to its unique combination of a fluorenyl group and a phenylanthracene moiety. This structural feature imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photonics.

Properties

CAS No.

626236-30-4

Molecular Formula

C37H30

Molecular Weight

474.6 g/mol

IUPAC Name

9-(9,9-diethylfluoren-2-yl)-10-phenylanthracene

InChI

InChI=1S/C37H30/c1-3-37(4-2)33-21-13-12-16-27(33)28-23-22-26(24-34(28)37)36-31-19-10-8-17-29(31)35(25-14-6-5-7-15-25)30-18-9-11-20-32(30)36/h5-24H,3-4H2,1-2H3

InChI Key

AULNMXTUMXERGY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7)CC

Origin of Product

United States

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